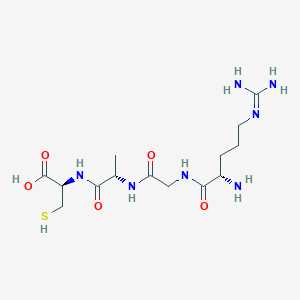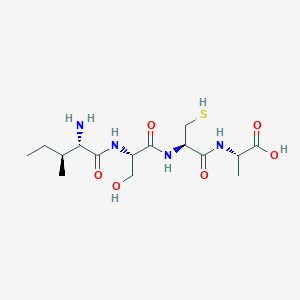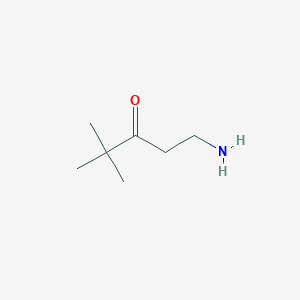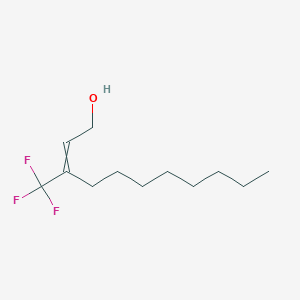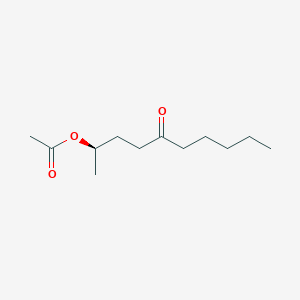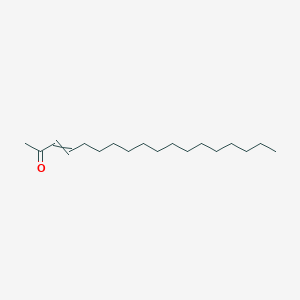
Octadec-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-3-EN-2-one can be achieved through several methods. One common approach involves the oxidation of octadec-3-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of octadec-3-en-2-ol. This process involves the use of metal catalysts such as palladium or platinum supported on a suitable substrate. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of octadec-3-en-2-ol.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Octadec-3-enoic acid.
Reduction: Octadec-3-en-2-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Octadec-3-EN-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Octadec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity, gene expression, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a similar carbon backbone but lacking the ketone functional group.
Dec-3-en-2-one: A shorter-chain analog with similar structural features but different chemical properties.
Uniqueness
Octadec-3-EN-2-one is unique due to its combination of a long aliphatic chain and a reactive ketone functional group
Propriétés
Numéro CAS |
699012-99-2 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
octadec-3-en-2-one |
InChI |
InChI=1S/C18H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h16-17H,3-15H2,1-2H3 |
Clé InChI |
UQUJIRNUOSVCEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


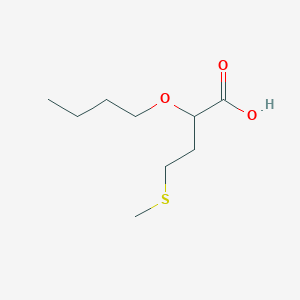
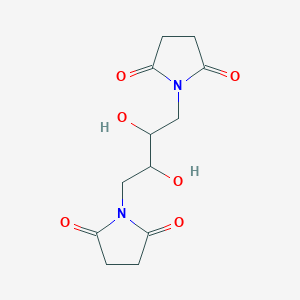
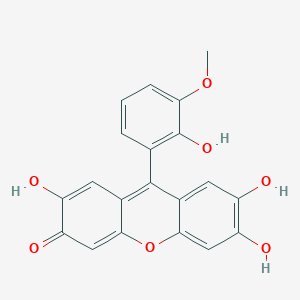
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)

